molecular formula C6H14N2O2S B13165943 4-Amino-3-(aminomethyl)-1$l^{6}-thiane-1,1-dione

4-Amino-3-(aminomethyl)-1$l^{6}-thiane-1,1-dione

Cat. No.: B13165943
M. Wt: 178.26 g/mol
InChI Key: AKLPNLSKRNDMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione is an organic compound with a unique structure that includes both amino and thiane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a thiane derivative with an aminomethyl group in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and concentration, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like flow chemistry to enhance reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different thiane derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiane derivatives.

Scientific Research Applications

4-Amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the thiane ring can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminocoumarin: A compound with a similar amino group but a different core structure.

    3-Aminopyrazole: Another compound with an amino group, used in medicinal chemistry.

    Aminothiazole: A compound with a thiazole ring and amino group, known for its biological activity.

Uniqueness

4-Amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione is unique due to the presence of both amino and thiane groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

3-(aminomethyl)-1,1-dioxothian-4-amine

InChI

InChI=1S/C6H14N2O2S/c7-3-5-4-11(9,10)2-1-6(5)8/h5-6H,1-4,7-8H2

InChI Key

AKLPNLSKRNDMJW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC(C1N)CN

Origin of Product

United States

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